4-O-Tolyl-1,3-dihydro-imidazol-2-one

medicinal chemistry structural isomerism crystallography

4-O-Tolyl-1,3-dihydro-imidazol-2-one is a heterocyclic building block with a unique ortho-tolyl substitution pattern that imparts distinct steric and electronic properties compared to its meta- and para-tolyl isomers. This structural differentiation is critical for SAR programs targeting PDE4, TbMetRS, and tubulin binding, where positional isomerism directly influences potency and selectivity. With a molecular weight of 174.2 g/mol, LogP of 1.68, and PSA of 48.65 Ų, this compound occupies favorable drug-like property space, making it an ideal starting point for fragment-based screening, electrophilic derivatization, and chemical probe development. Ensure lot-to-lot consistency by sourcing the verified ortho-tolyl derivative.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13773522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-O-Tolyl-1,3-dihydro-imidazol-2-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CNC(=O)N2
InChIInChI=1S/C10H10N2O/c1-7-4-2-3-5-8(7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)
InChIKeyLLBMMBZOTLJWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-O-Tolyl-1,3-dihydro-imidazol-2-one: Chemical Identity, Specifications, and Structural Characteristics for Research Procurement


4-O-Tolyl-1,3-dihydro-imidazol-2-one (CAS 936250-01-0), also designated as 4-(2-methylphenyl)-1,3-dihydroimidazol-2-one, is a heterocyclic small molecule belonging to the 1,3-dihydro-imidazol-2-one class . This compound possesses a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol . Its core structure consists of a five-membered imidazol-2-one ring bearing a 2-methylphenyl (o-tolyl) substituent at the 4-position, a substitution pattern that yields distinct physicochemical and biological profiles compared to its structural isomers and other aryl-substituted analogs [1]. Computed molecular descriptors include a topological polar surface area (PSA) of 48.65 Ų and a LogP value of 1.68 .

Why 4-O-Tolyl-1,3-dihydro-imidazol-2-one Cannot Be Replaced by Generic Imidazol-2-one Analogs


The 1,3-dihydro-imidazol-2-one scaffold exhibits pronounced sensitivity to aryl substitution patterns, making generic replacement of 4-O-Tolyl-1,3-dihydro-imidazol-2-one with other in-class compounds fundamentally non-interchangeable for research applications. Positional isomerism — specifically the difference between ortho-, meta-, and para-tolyl substitution — can yield identical molecular weights while dramatically altering physicochemical properties and biological target engagement . Furthermore, the imidazol-2-one core has been validated across diverse therapeutic target classes, including PDE4 inhibition, HDAC modulation, and anti-parasitic methionyl-tRNA synthetase inhibition, where subtle structural modifications on the aryl ring produce order-of-magnitude differences in potency and selectivity [1][2]. Substituting this specific ortho-tolyl derivative with a para-tolyl isomer or unsubstituted phenyl analog without empirical validation risks introducing confounding variables in structure-activity studies or compromising assay reproducibility. The quantitative evidence below establishes the measurable dimensions along which 4-O-Tolyl-1,3-dihydro-imidazol-2-one diverges from its closest comparators.

Quantitative Differentiation Evidence for 4-O-Tolyl-1,3-dihydro-imidazol-2-one vs. Structural Comparators


Ortho- vs. Para-Tolyl Isomer: Physicochemical and Crystallographic Divergence

The ortho-tolyl substitution in 4-O-Tolyl-1,3-dihydro-imidazol-2-one confers measurable differences in molecular properties relative to the para-tolyl isomer (CAS 6794-71-4). While both isomers share identical molecular formula (C10H10N2O) and molecular weight (174.2 g/mol), the para-tolyl isomer exhibits a reported melting point of 324 °C and a predicted pKa of 11.89 ± 0.70 . X-ray crystallographic data for o-tolyl-containing imidazole derivatives indicate that the ortho-methyl group introduces steric constraints that alter molecular planarity and packing interactions compared to para-substituted analogs, with o-tolyl ligands exhibiting conformational disorder in crystal structures due to hindered rotation [1].

medicinal chemistry structural isomerism crystallography

Anticancer Activity: o-Tolyl Imidazol-2-one Derivatives vs. Reference Standard Docetaxel

The imidazol-2-one scaffold bearing aryl substitution, including o-tolyl derivatives, has been evaluated in a series of combretastatin A-4 (CA-4) analogs for antitumor activity. In head-to-head in vitro cytotoxicity assays against human cancer cell lines, select imidazol-2-one derivatives demonstrated cytotoxic effects that were similar to or greater than that of docetaxel, a clinically established chemotherapeutic agent [1]. This positions the 4-O-Tolyl-1,3-dihydro-imidazol-2-one scaffold within a validated class of compounds with demonstrated potential for microtubule-targeting antitumor activity.

oncology cytotoxicity drug discovery

Patent-Exemplified Anticancer Activity of 4-(o-Tolyl)-Substituted Imidazolones

United States Patent US 8,633,231 B2 ('Substituted imidazolones, compositions containing such compounds and methods of use') explicitly claims and exemplifies imidazolone compounds bearing o-tolyl substitution, including the specific 4-O-Tolyl-1,3-dihydro-imidazol-2-one scaffold . The patent discloses these compounds as part of a therapeutic composition with demonstrated utility in methods of treatment. This patent protection provides a documented intellectual property foundation that distinguishes the specific o-tolyl substitution pattern from unclaimed positional isomers and unsubstituted analogs.

patent literature anticancer agents chemical biology

1,3-Dihydro-imidazol-2-one Scaffold Enables High Selectivity in Anti-Parasitic Drug Discovery

The 1,3-dihydro-imidazol-2-one moiety has been validated as a privileged scaffold in structure-guided drug design for parasitic diseases. In a study of Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) inhibitors, compounds incorporating a 1,3-dihydro-imidazol-2-one linker demonstrated potent inhibition of parasite growth with EC50 values below 10 nM, while maintaining low mammalian cell toxicity with CC50 values exceeding 20,000 nM [1]. This yielded a selectivity window of 20- to 200-fold over human mitochondrial methionyl-tRNA synthetase, as measured by a cell-based mitochondrial protein synthesis assay [1]. The 4-O-Tolyl-1,3-dihydro-imidazol-2-one core scaffold provides the same 1,3-dihydro-imidazol-2-one pharmacophoric element validated in this study for achieving high target selectivity.

neglected tropical diseases methionyl-tRNA synthetase structure-based drug design

Recommended Research and Industrial Applications for 4-O-Tolyl-1,3-dihydro-imidazol-2-one Based on Evidence


Structure-Activity Relationship (SAR) Studies in Anticancer Drug Discovery

Based on the demonstrated cytotoxic activity of aryl-substituted imidazol-2-one derivatives against human cancer cell lines, including multidrug-resistant (MDR) phenotypes , 4-O-Tolyl-1,3-dihydro-imidazol-2-one serves as a validated starting point for SAR expansion. The ortho-tolyl substitution pattern provides a distinct steric and electronic environment compared to para- and meta-tolyl isomers, enabling systematic exploration of substitution effects on tubulin binding and cytotoxicity. The compound's inclusion in US Patent 8,633,231 B2 further supports its relevance for programs investigating imidazolone-based anticancer agents [1].

Anti-Parasitic Drug Discovery Targeting Methionyl-tRNA Synthetase

The 1,3-dihydro-imidazol-2-one scaffold has been validated in structure-based drug design for Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS) inhibition, achieving parasite growth EC50 values below 10 nM with 20- to 200-fold selectivity over the human mitochondrial ortholog . 4-O-Tolyl-1,3-dihydro-imidazol-2-one provides the same core pharmacophoric element and is suitable for derivatization into novel TbMetRS inhibitors for human African trypanosomiasis (HAT) drug discovery programs. The scaffold's demonstrated low mammalian cytotoxicity (CC50 > 20,000 nM) mitigates early-stage safety attrition risk .

Phosphodiesterase 4 (PDE4) Inhibitor Development for Inflammatory Disorders

The imidazol-2-one chemotype has been established as a potent PDE4 inhibitory scaffold, with optimized derivatives demonstrating in vivo anti-inflammatory activity after topical administration . 4-O-Tolyl-1,3-dihydro-imidazol-2-one can be employed as a building block for synthesizing novel PDE4 inhibitors, with the o-tolyl substituent offering opportunities to modulate target engagement and potentially reduce gastrointestinal side effects through altered HARBS binding profiles. The compound's LogP of 1.68 suggests favorable physicochemical properties for topical formulation development [1].

Chemical Biology Probe Development and Target Engagement Studies

The 4-O-Tolyl-1,3-dihydro-imidazol-2-one scaffold, with its well-defined molecular properties (molecular weight 174.2 g/mol, PSA 48.65 Ų, LogP 1.68) , presents a favorable profile for chemical probe development. Its compact size and balanced lipophilicity support further functionalization while maintaining drug-like physicochemical space. The ortho-tolyl group can serve as a spectroscopic handle for NMR-based binding studies, while the imidazol-2-one core offers hydrogen-bonding capacity for target protein interactions. This compound is suitable for fragment-based screening campaigns and covalent probe development via electrophilic derivatization at accessible positions.

Quote Request

Request a Quote for 4-O-Tolyl-1,3-dihydro-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.